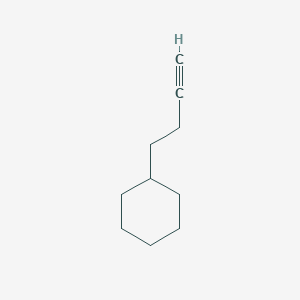

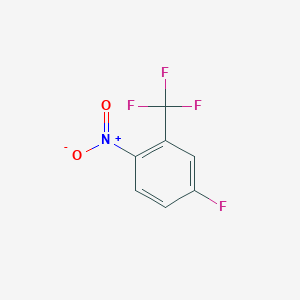

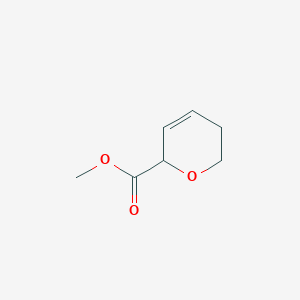

![molecular formula C10H29N3O7P2 B123612 azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate CAS No. 116057-55-7](/img/structure/B123612.png)

azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate

Descripción general

Descripción

The compound , azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate, is a complex molecule that likely involves a phosphorus(V) ligand system. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related phosphorus(V) ligands and their coordination behavior, which can be used to infer some aspects of the compound's description. Phosphorus(V) ligands, such as iminophosphoranes and phosphazenates, are known for their ability to coordinate with metals and stabilize unusual oxidation states and bonding modes .

Synthesis Analysis

The synthesis of related phosphorus(V) ligands typically involves the assembly of cationic tetravalent phosphonium centers, anionic divalent amido functions, and terminal R-groups. The overall negative charge of these ligands is determined by the difference between the number of phosphorus and nitrogen centers . In the context of azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate, the synthesis would likely involve the formation of a phosphorus(V) center with appropriate organic substituents to achieve the desired ligand system.

Molecular Structure Analysis

The molecular structure of phosphorus(V) ligands is characterized by the presence of P=N units, which can act as electron-rich N-donor ligands. These ligands can coordinate to metals via both N(imino) and N(aza) functions. The R-group attached to these ligands provides steric bulk and can influence the solubility in non-polar solvents . For the specific compound , the molecular structure would include a phosphono hydrogen phosphate group attached to an azane backbone, with additional organic substituents providing structural complexity.

Chemical Reactions Analysis

Phosphorus(V) ligands are known to participate in a variety of chemical reactions. For example, the P=N units in iminophosphoranes and phosphazenes can enhance the acidity of α-alkyl and ortho-aryl protons, leading to deprotonation and the formation of ligand systems with C,N chelating sites . Additionally, zirconium hydrogen phosphate alkyl and aryl phosphonates have been shown to act as heterogeneous Brønsted acid catalysts in reactions like the aza-Diels-Alder reaction . It is reasonable to assume that azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate could also participate in similar acid-catalyzed reactions due to the presence of the phosphono hydrogen phosphate group.

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphorus(V) ligands are influenced by their R-groups and the overall charge of the ligand system. These ligands are generally soluble in non-polar solvents due to their organic substituents . The presence of hydrophobic groups can also affect the structure and surface area of related compounds, as seen in zirconium hydrogen phosphate alkyl and aryl phosphonates, which exhibit micro- and mesoporosity and high surface areas . The specific physical and chemical properties of azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate would depend on the exact nature of its substituents and its molecular geometry.

Aplicaciones Científicas De Investigación

Supramolecular Metal Phosphonates

- Azane derivatives have been investigated in the context of metal phosphonates, particularly in the formation of three-dimensional networks and layered compounds. For instance, zirconium derivatives of N-(phosphonomethyl)iminodiacetic acid, a related compound, have been studied for their ability to form linear chain compounds and layered structures with unique properties (Clearfield, Sharma, & Zhang, 2001).

Catalysis in Aqueous Medium

- Alkyl and aryl phosphonates, closely related to azane phosphono derivatives, have been synthesized and applied as heterogeneous Brønsted acid catalysts. Their hydrophobic groups influence the solid structure and catalytic activity, particularly in the aza-Diels–Alder reaction in an aqueous medium (Lanari et al., 2011).

Azacrown Ether Pillared Layered Zirconium Phosphonates

- Research involving azacrown ether pillared layered zirconium phosphonates, similar in structure to azane phosphono derivatives, has been conducted. These studies have implications for the development of materials with unique structural and bonding properties (Clearfield, Poojary, Zhang, Zhao, & Derecskei-Kovacs, 2000).

Synthesis and Reactivity Studies

- The synthesis of compounds like 1-phosphono-2-aza-1, 3-dienes, which are structurally related to the azane phosphono derivative, has been explored. These studies contribute to understanding the reactivity and potential applications of these compounds in various chemical processes (Stevens, Gallant, & Kimpe, 1999).

Biological Applications

- While excluding drug use, dosage, and side effects, it's important to note that phosphono-containing compounds, closely related to azane phosphono derivatives, have been studied for their biological activities, including enzyme inhibition. These studies are significant in understanding the role of such compounds in biological systems (Wang et al., 2011).

Propiedades

IUPAC Name |

azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O7P2.3H3N/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13;;;/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13);3*1H3/b10-7+;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHQLWOKXNHSSJ-ICWQEWPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C.N.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)C.N.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H29N3O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20575967 | |

| Record name | (2E)-3,7-Dimethylocta-2,6-dien-1-yl trihydrogen diphosphate--ammonia (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium Geranyl Pyrophosphate Triammonium Salt | |

CAS RN |

116057-55-7 | |

| Record name | (2E)-3,7-Dimethylocta-2,6-dien-1-yl trihydrogen diphosphate--ammonia (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

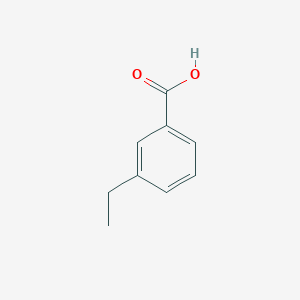

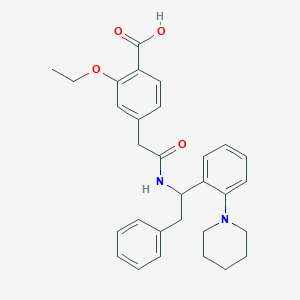

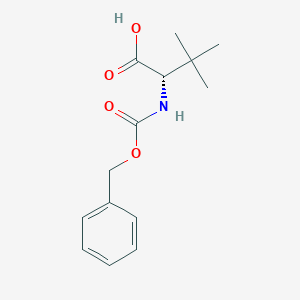

![(2S,3R,5S)-5-[(1S)-1-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-3-propan-2-yloxolan-2-ol](/img/structure/B123543.png)

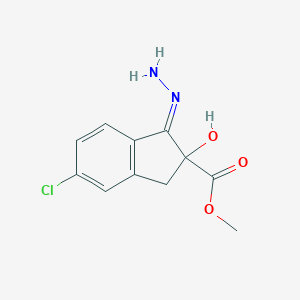

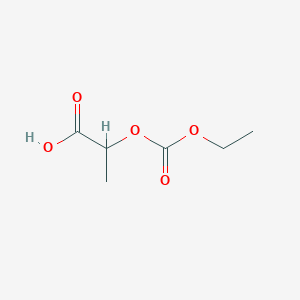

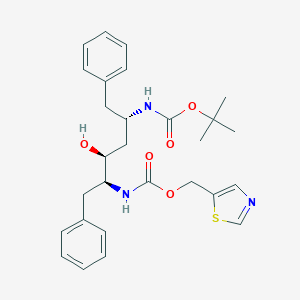

![4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic Acid](/img/structure/B123552.png)

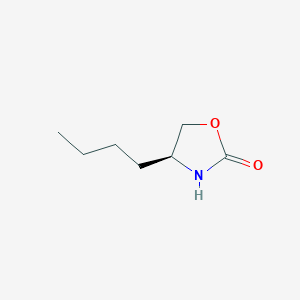

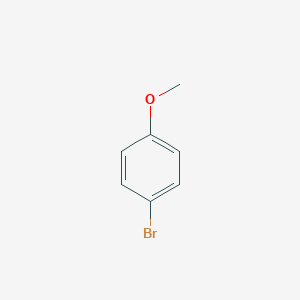

![2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B123562.png)